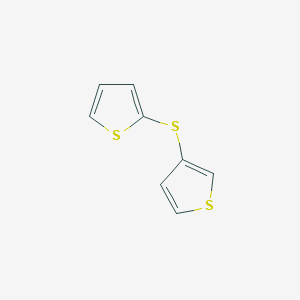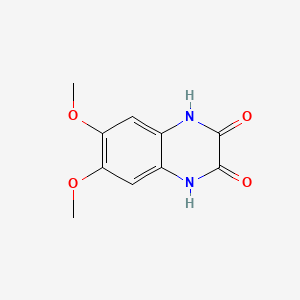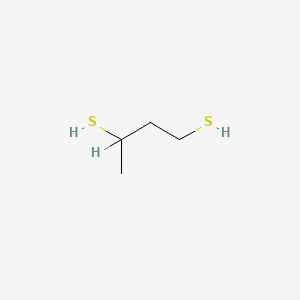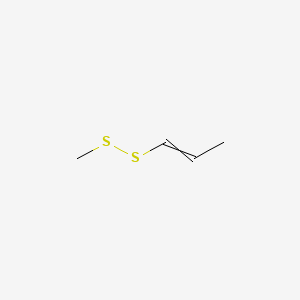
4,4-Dimethyl-2-pentyne
Overview
Description
4,4-Dimethyl-2-pentyne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. Its molecular formula is C₇H₁₂, and it is also known as 1-tert-butyl-1-propyne. This compound is notable for its unique structure, which includes a tert-butyl group attached to a propyne backbone.
Mechanism of Action
Target of Action
4,4-Dimethyl-2-pentyne is primarily used in organometallic reactions . Its primary targets are the palladium-carbon (Pd-C) bonds of cyclopalladated complexes .
Mode of Action
The compound interacts with its targets by inserting into the Pd-C bond of cyclopalladated complexes . This interaction is characterized by high regioselectivity , which means it prefers certain positions over others in these complexes.
Result of Action
The primary result of this compound’s action is the formation of new organometallic complexes . For example, it is used to prepare pyrimidine-dione by reacting with isocyanate in the presence of nickel/N-heterocyclic carbene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-2-pentyne can be synthesized through various methods. One common approach involves the alkylation of acetylene derivatives. For instance, the reaction between tert-butyl chloride and sodium acetylide in an aprotic solvent like dimethyl sulfoxide can yield this compound.
Industrial Production Methods: On an industrial scale, this compound is produced through catalytic processes involving transition metals. These methods often employ palladium or nickel catalysts to facilitate the coupling of alkyl halides with acetylene derivatives under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-2-pentyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound can yield alkanes.
Substitution: It can participate in nucleophilic substitution reactions, especially with halogens.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or ozone are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel are employed.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
4,4-Dimethyl-2-pentyne has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Comparison with Similar Compounds
2-Pentyne: Another alkyne with a similar structure but without the tert-butyl group.
4,4-Dimethyl-2-pentene: An alkene with a similar carbon skeleton but with a double bond instead of a triple bond.
Uniqueness: 4,4-Dimethyl-2-pentyne is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it particularly useful in regioselective organometallic reactions, distinguishing it from other alkynes.
Properties
IUPAC Name |
4,4-dimethylpent-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-5-6-7(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOALCTWKQSWRST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40244289 | |
| Record name | 2-Pentyne, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40244289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
999-78-0 | |
| Record name | 2-Pentyne, 4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentyne, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40244289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethyl-2-pentyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4,4-Dimethyl-2-pentyne react with cyclopalladated complexes?
A1: Research suggests that the reaction outcome of this compound with cyclopalladated complexes is heavily influenced by the nature of the donor group attached to the palladium metal center []. Two main reactivity patterns have been observed. In certain instances, this compound inserts into the carbon-palladium bond with specific regioselectivity. This selectivity is believed to be governed by the trans effect of the donor group, influencing the electronic environment around the palladium center. This highlights the importance of ligand design in controlling the reactivity of organometallic complexes.
Q2: Can you provide an example of this compound's use in synthesizing heterocyclic compounds?
A2: One example involves the synthesis of tungstenacyclobutadiene complexes []. When the tungsten alkylidyne complex, [CF(3)-ONO]W≡C((t)Bu)(OEt(2)) (where CF(3)-ONO = (MeC(6)H(3)[C(CF(3))(2)O])(2)N(3-)), reacts with this compound, it yields the corresponding tungstenacyclobutadiene complex, [CF(3)-ONO]W[κ(2)-C((t)Bu)C(Me)C((t)Bu)]. This reaction showcases the utility of this compound in constructing complex cyclic organometallic compounds.
Q3: Are the tungstenacyclobutadiene complexes formed with this compound stable?
A3: Yes, research indicates that the tungstenacyclobutadiene complexes formed with this compound, such as [CF(3)-ONO]W[κ(2)-C((t)Bu)C(Me)C((t)Bu)], exhibit remarkable stability []. Studies have shown that these complexes resist undergoing retro-[2 + 2]-cycloaddition even at high temperatures (200 °C) or in the presence of strong nucleophiles like PMe(3). Density Functional Theory (DFT) calculations suggest that this stability is attributed to a specific bonding interaction between the pincer ligand's nitrogen lone pair and the tungsten-carbon triple bond, forming an "inorganic enamine" structure. This electronic stabilization contributes to the observed lack of reactivity.
Q4: Beyond its use in organometallic chemistry, are there any spectroscopic studies on this compound itself?
A4: Yes, vibrational analysis studies have been conducted on this compound []. These studies provide insights into the molecule's vibrational modes and its structural characteristics. While specific data from the study is not detailed in the provided abstract, vibrational analysis techniques like infrared (IR) and Raman spectroscopy offer valuable information about molecular vibrations, bond strengths, and functional groups present within the molecule.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B1597251.png)
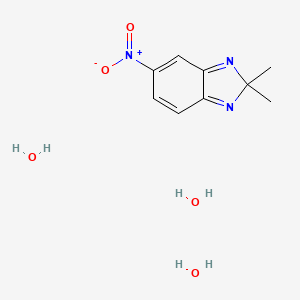
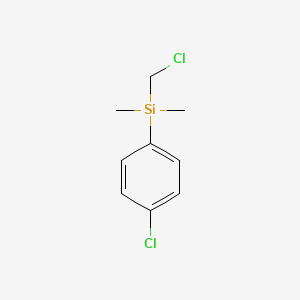

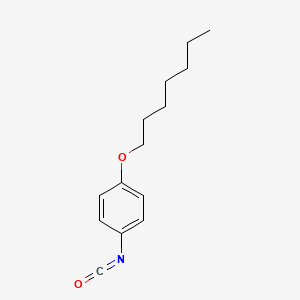
![2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide](/img/structure/B1597257.png)
